3-(5-Iodofuran-2-yl)prop-2-enal

Description

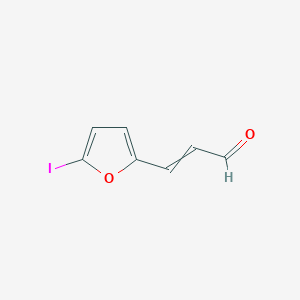

3-(5-Iodofuran-2-yl)prop-2-enal is an α,β-unsaturated aldehyde featuring a furan ring substituted with an iodine atom at the 5-position. Its IUPAC name, (E)-3-(5-iodofuran-2-yl)prop-2-enal, reflects the conjugated enal system (prop-2-enal) attached to the iodinated furan heterocycle.

Properties

CAS No. |

63583-37-9 |

|---|---|

Molecular Formula |

C7H5IO2 |

Molecular Weight |

248.02 g/mol |

IUPAC Name |

3-(5-iodofuran-2-yl)prop-2-enal |

InChI |

InChI=1S/C7H5IO2/c8-7-4-3-6(10-7)2-1-5-9/h1-5H |

InChI Key |

QMKLMNVQXKVPKY-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(OC(=C1)I)C=CC=O |

Origin of Product |

United States |

Preparation Methods

The synthesis of 3-(5-Iodofuran-2-yl)prop-2-enal typically involves the iodination of a furan derivative followed by the formation of the prop-2-enal group. One common method involves the use of iodine and a suitable oxidizing agent to introduce the iodine atom into the furan ring. The resulting iodinated furan can then be subjected to a series of reactions to form the prop-2-enal moiety .

Chemical Reactions Analysis

3-(5-Iodofuran-2-yl)prop-2-enal undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the aldehyde group to an alcohol.

Substitution: The iodine atom in the furan ring can be substituted with other nucleophiles under suitable conditions.

Common reagents used in these reactions include Grignard reagents, hydrides, and various nucleophiles. Major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

3-(5-Iodofuran-2-yl)prop-2-enal has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis, particularly in the construction of more complex molecules.

Biology: The compound can be used in the study of biological pathways and mechanisms due to its reactivity and structural features.

Industry: Used in the synthesis of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(5-Iodofuran-2-yl)prop-2-enal involves its reactivity as an α,β-unsaturated carbonyl compound. It can undergo nucleophilic addition reactions, where nucleophiles attack the β-carbon, leading to the formation of various adducts. The molecular targets and pathways involved depend on the specific context in which the compound is used .

Comparison with Similar Compounds

Table 1: Structural Comparison of 3-(5-Iodofuran-2-yl)prop-2-enal and Analogous Compounds

| Compound Name | Aromatic/Heteroaromatic Core | Substituent(s) | Functional Group | Key Features |

|---|---|---|---|---|

| This compound | Furan | Iodo (C5) | α,β-unsaturated aldehyde | Electron-withdrawing iodine enhances electrophilicity of enal system. |

| 3-(4-Methoxyphenyl)prop-2-enal | Phenyl | Methoxy (C4, para) | α,β-unsaturated aldehyde | Electron-donating methoxy group increases resonance stabilization. |

| (E)-3-(2-Hydroxyphenyl)prop-2-enal | Phenyl | Hydroxy (C2, ortho) | α,β-unsaturated aldehyde | Ortho-hydroxy group enables intramolecular hydrogen bonding. |

| trans-Anethole | Phenyl | Methoxy (C4, para) | α,β-unsaturated ether | Ether linkage reduces electrophilicity compared to aldehydes. |

Key Observations :

- The iodine atom in the target compound increases molecular weight (332.97 g/mol) and polarizability compared to methoxy- or hydroxy-substituted analogs.

- The furan ring’s reduced aromaticity relative to benzene may alter conjugation and reactivity patterns .

Physicochemical Properties

While specific data for this compound are unavailable, trends can be inferred:

- Solubility : Iodo-substituted compounds often exhibit lower aqueous solubility due to increased hydrophobicity. Methoxy and hydroxy groups enhance solubility in polar solvents .

- Reactivity : The electron-withdrawing iodine atom likely enhances the electrophilicity of the α,β-unsaturated aldehyde, making it more reactive toward nucleophiles (e.g., in Michael additions) compared to methoxy-substituted analogs .

Table 2: Reported Bioactivities of Structural Analogs

Hypotheses for this compound :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.